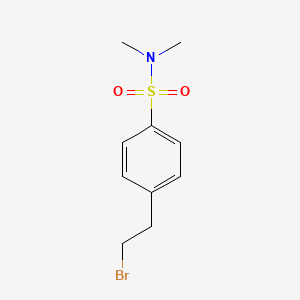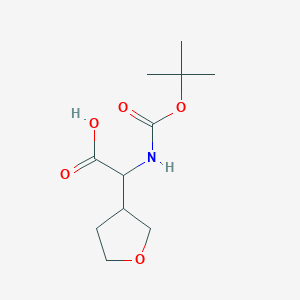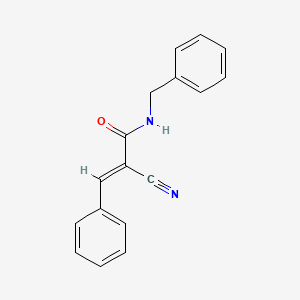![molecular formula C20H22N2O5 B3161921 2-[[(2-Naphthalen-1-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid CAS No. 874374-59-1](/img/structure/B3161921.png)
2-[[(2-Naphthalen-1-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid
Overview
Description
2-[[(2-Naphthalen-1-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid, also known as 2-NAC, is an organic compound that has recently been gaining attention due to its potential applications in the field of scientific research. This compound is a derivative of the amino acid N-acetylcysteine (NAC) and has been found to possess a variety of biochemical and physiological effects, making it a valuable tool for scientists.
Scientific Research Applications
2-[[(2-Naphthalen-1-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid has been found to have a variety of applications in scientific research. For instance, it has been used as a reagent in the synthesis of biologically active compounds, such as drugs and enzymes. It has also been used in the study of protein-protein interactions, as it can be used to detect and quantify the binding of two proteins. Additionally, this compound has been found to be useful in the study of enzyme kinetics, as it can be used to study the effects of substrate concentration on enzyme activity.
Mechanism of Action
2-[[(2-Naphthalen-1-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid is believed to act by binding to cysteine residues on proteins, which can then alter the structure and activity of the protein. This can lead to changes in the protein's function, which can have a variety of effects on the biochemical and physiological processes of the organism.
Biochemical and Physiological Effects
This compound has been found to have a variety of effects on biochemical and physiological processes. For instance, it has been found to increase the activity of antioxidant enzymes, which can help protect cells from oxidative damage. Additionally, this compound has been found to have anti-inflammatory and anti-cancer effects, as well as the ability to modulate the expression of certain genes.
Advantages and Limitations for Lab Experiments
The main advantages of using 2-[[(2-Naphthalen-1-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid for research purposes are its low cost and ease of synthesis. Additionally, it is a relatively stable compound, making it suitable for long-term storage. However, there are some limitations to using this compound in lab experiments. For instance, it has been found to have a relatively low solubility in water, making it difficult to work with in aqueous solutions. Additionally, it has been found to be relatively toxic, so it should be handled with caution.
Future Directions
The potential applications of 2-[[(2-Naphthalen-1-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid are vast, and there are many future directions that can be explored. For instance, further research could be conducted on the effects of this compound on various biological processes, such as cell growth and differentiation. Additionally, further research could be conducted on the use of this compound as an anti-cancer agent, as well as its ability to modulate gene expression. Finally, further research could be conducted on the synthesis of this compound and the development of new methods for its production.
properties
IUPAC Name |
2-[[(2-naphthalen-1-yloxyacetyl)amino]carbamoyl]cyclohexane-1-carboxylic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H22N2O5/c23-18(12-27-17-11-5-7-13-6-1-2-8-14(13)17)21-22-19(24)15-9-3-4-10-16(15)20(25)26/h1-2,5-8,11,15-16H,3-4,9-10,12H2,(H,21,23)(H,22,24)(H,25,26) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YSQDSKJOTQOSOT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)NNC(=O)COC2=CC=CC3=CC=CC=C32)C(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H22N2O5 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



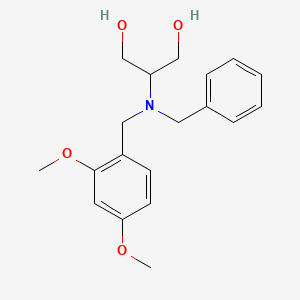
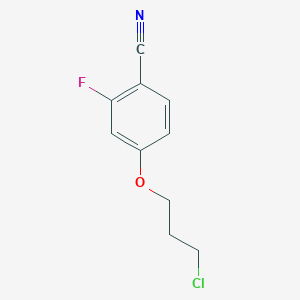
![tert-Butyl 5-methyl-2-oxospiro[indoline-3,4'-piperidine]-1'-carboxylate](/img/structure/B3161863.png)
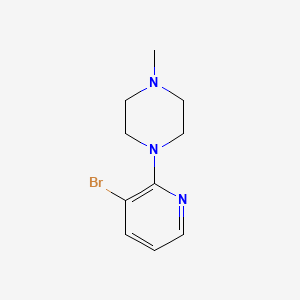
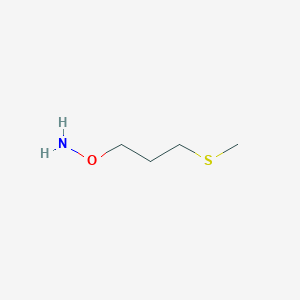
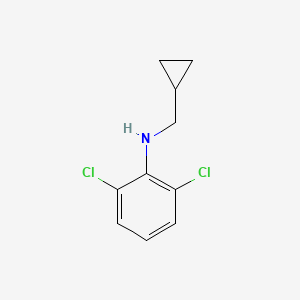

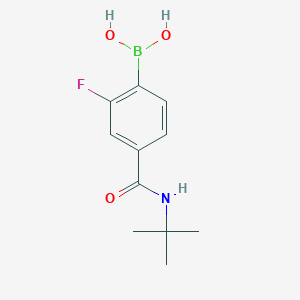
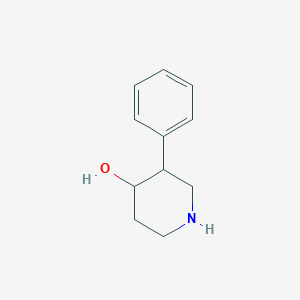
![2-[2-[(2-Carboxycyclohexanecarbonyl)amino]propylcarbamoyl]cyclohexane-1-carboxylic acid](/img/structure/B3161913.png)

